Cas no 2097954-43-1 (1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)

1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole 化学的及び物理的性質
名前と識別子
-
- AKOS026725207
- F2198-6927
- 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
- 1-ethyl-3-piperidin-3-yl-4,5,6,7-tetrahydroindazole
- 2097954-43-1
- starbld0021074
-
- インチ: 1S/C14H23N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h11,15H,2-10H2,1H3
- InChIKey: SGKRJCBODYZJGP-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2CCCCC=2C(C2CNCCC2)=N1
計算された属性
- せいみつぶんしりょう: 233.189197746g/mol
- どういたいしつりょう: 233.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6927-1g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F2198-6927-10g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F2198-6927-2.5g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
Life Chemicals | F2198-6927-5g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | E153241-500mg |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1h-indazole |
2097954-43-1 | 500mg |
$ 500.00 | 2022-06-05 | ||
TRC | E153241-1g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1h-indazole |
2097954-43-1 | 1g |
$ 775.00 | 2022-06-05 | ||
Life Chemicals | F2198-6927-0.25g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F2198-6927-0.5g |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
2097954-43-1 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
TRC | E153241-100mg |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1h-indazole |
2097954-43-1 | 100mg |
$ 135.00 | 2022-06-05 |
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazoleに関する追加情報
Introduction to 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS No. 2097954-43-1)
1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS No. 2097954-43-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound belongs to the indazole class of molecules, which are known for their diverse pharmacological properties and applications in drug development. The presence of a piperidine moiety in its structure enhances its solubility and bioavailability, making it a promising candidate for further investigation.
The chemical structure of 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole consists of a tetrahydroindazole core substituted with an ethyl group at the 1-position and a piperidine ring at the 3-position. This specific arrangement of functional groups contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. The tetrahydroindazole scaffold is particularly interesting because it mimics the structure of several known bioactive compounds, suggesting that it may possess similar therapeutic effects.
In recent years, there has been a growing interest in indazole derivatives as potential therapeutic agents. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The addition of a piperidine group to the indazole core further modulates its pharmacokinetic profile, potentially improving its metabolic stability and target binding affinity. This has led to numerous studies aimed at synthesizing and characterizing new indazole derivatives for therapeutic applications.
One of the most compelling aspects of 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is its potential as a scaffold for drug discovery. The structural features of this compound make it an attractive candidate for further optimization through medicinal chemistry approaches. Researchers have been particularly interested in exploring its interactions with various biological targets, including enzymes and receptors involved in disease pathways. By modifying specific functional groups within the molecule, scientists can fine-tune its biological activity to achieve desired therapeutic effects.
The synthesis of 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the tetrahydroindazole core followed by functionalization with an ethyl group and a piperidine ring. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to improve efficiency and selectivity. These methods are crucial for producing complex molecules like 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole in sufficient quantities for biological testing.
Recent research has highlighted the importance of understanding the molecular interactions between 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole and its target proteins. Computational studies using molecular modeling techniques have provided valuable insights into how this compound binds to biological targets and how these interactions influence its biological activity. These studies have helped researchers identify key residues within the target protein that are critical for binding affinity and have guided the design of more potent derivatives.
Preclinical studies have also demonstrated the potential therapeutic benefits of 1-ethyl-3-(piperidin-3-y l)-4,5 ,6 ,7 -tetrahydro -1 H -indazole in various disease models. For instance, research has shown that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally , preliminary data suggest that it may have neuroprotective effects , making it a candidate for treating neurological disorders such as Alzheimer's disease . These findings underscore the importance of further investigating this compound's pharmacological properties.
The future direction of research on 1 -ethyl - 3 -( piperidin - 3 - yl ) - 4 ,5 ,6 ,7 -tetrahydro - 1 H -indazole (CAS No . 2097954 -43 - 1) is likely to focus on optimizing its pharmacokinetic profile and exploring new therapeutic applications . By leveraging advances in synthetic chemistry and computational biology , scientists can develop more effective derivatives with improved efficacy and safety profiles . Furthermore , clinical trials will be essential for evaluating its potential as a therapeutic agent in human populations.
In conclusion, 1 -ethyl - 3 -( piperidin - 3 - yl ) - 4 ,5 ,6 ,7 -tetrahydro - 1 H -indazole represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features make it an attractive scaffold for drug discovery , while recent studies have highlighted its promising biological activity . As research continues to uncover new insights into this molecule's properties and mechanisms of action, 1 -ethyl - 3 -( piperidin - 3 yl ) - 4 ,5 ,6 ,7 tetrahydro - 1 H indazole is poised to play an important role in the development of novel therapeutics for various diseases.
2097954-43-1 (1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole) 関連製品
- 182683-50-7(Epsilon-V1-2)
- 951625-05-1(Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-piperidine-4-carboxalate)
- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)
- 929973-30-8(N-{(2-Bromophenyl)carbamoylmethyl}-2-chloroacetamide)
- 2418668-54-7(Tert-butyl 3-azido-5-iodo-4-methylbenzoate)
- 899730-29-1(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-5-fluoro-2-methoxybenzene-1-sulfonamide)
- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)
- 159350-46-6(2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)


